

Application Notes and Protocols for IKK 16 Hydrochloride in Neuroinflammation Research

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Compound of Interest		
Compound Name:	IKK 16 hydrochloride	
Cat. No.:	B579891	Get Quote

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Introduction

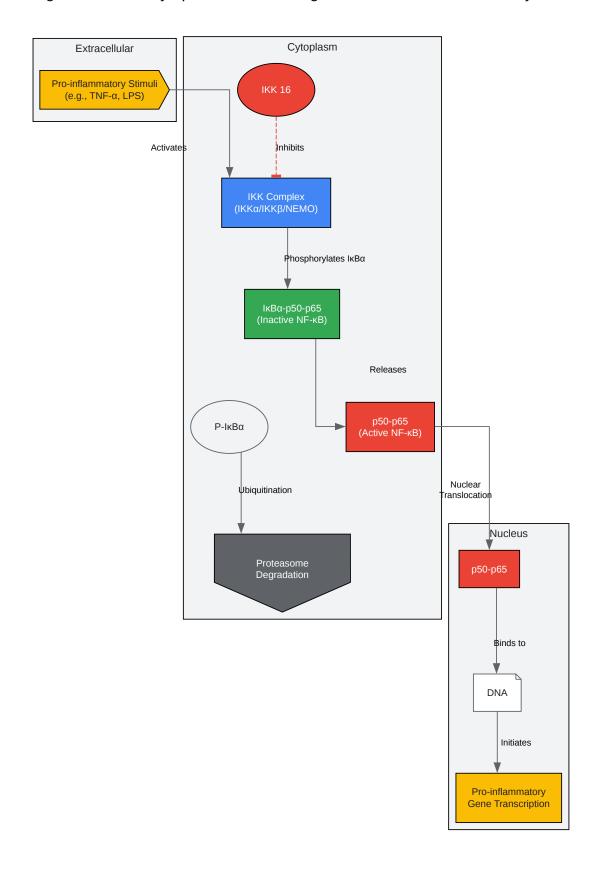
Neuroinflammation is a key pathological feature in a wide array of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a primary driver of the inflammatory response within the central nervous system (CNS).[1][2] Central to the canonical NF-κB pathway is the IκB kinase (IKK) complex, which has emerged as a significant therapeutic target for mitigating detrimental neuroinflammation.[1][3][4] **IKK 16 hydrochloride** is a potent, selective, and orally bioavailable inhibitor of the IKK complex, making it an invaluable chemical probe for studying neuroinflammatory processes and evaluating the therapeutic potential of IKK inhibition.[5]

Mechanism of Action

IKK 16 hydrochloride exerts its anti-inflammatory effects by directly inhibiting the catalytic activity of the IKK complex.[1] In the canonical NF-κB pathway, pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate the IKK complex. [1] The activated IKK complex then phosphorylates the inhibitory protein IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of IκBα liberates the NF-κB heterodimer (commonly p65/p50), which then translocates to the nucleus. [1] Inside the nucleus, NF-κB initiates the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][6] By inhibiting the IKK



complex, IKK 16 prevents the phosphorylation and degradation of IκBα, effectively sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[1]





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Caption: Canonical NF-kB signaling pathway and the inhibitory action of IKK 16.

Data Presentation

Table 1: In Vitro Inhibitory Activity of IKK 16

Hydrochloride

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of IKK 16 against various kinases in cell-free assays.

Target Kinase	IC ₅₀ (nM)	Reference(s)
ΙΚΚβ (ΙΚΚ2)	40	[7][8][9]
IKK complex	70	[7][8][9]
ΙΚΚα (ΙΚΚ1)	200	[7][8][9]
LRRK2	50	[7][9][10]
PKD1	153.9	[7][10]
PKD2	115	[7][10]
PKD3	99.7	[7][10]

Note: IKK 16 also functions as an inhibitor of the ATP-binding cassette (ABC) transporter ABCB1 (P-glycoprotein).[7][8]

Table 2: Cellular Activity of IKK 16 Hydrochloride

This table presents the IC₅₀ values for IKK 16's effects on downstream cellular events, primarily in Human Umbilical Vein Endothelial Cells (HUVECs).



Cellular Effect (TNF-α stimulated)	IC50 (μM)	Reference(s)
IKB Degradation	1.0	
E-selectin Expression	0.5	
VCAM Expression	0.3	
ICAM Expression	0.3	

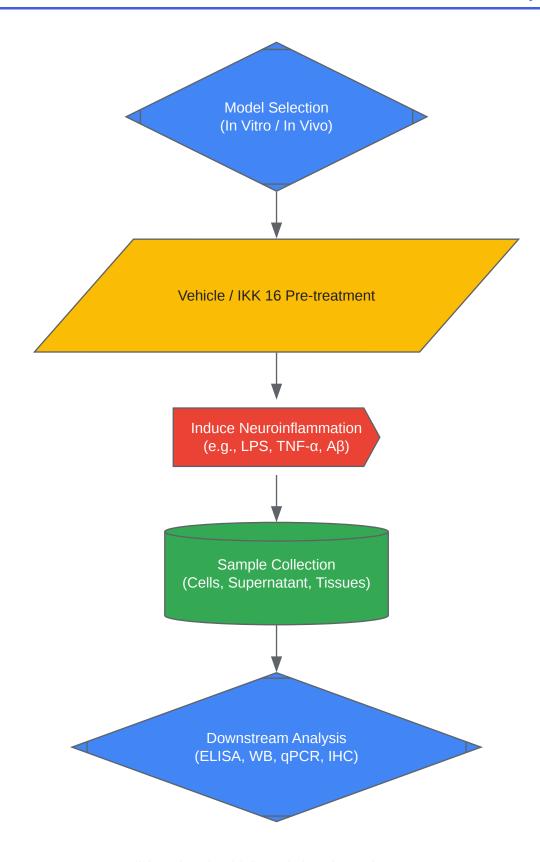
Table 3: Recommended Working Concentrations & Conditions



Application	Cell/Animal Model	Recommended Concentration/ Dose	Pre- treatment/Dosi ng Schedule	Reference(s)
In Vitro	BV-2 Microglial Cells	1 - 10 μΜ	1 hour pre- treatment before LPS stimulation	[1]
Primary Murine Macrophages	0.1 - 10 μΜ	1-2 hours pre- treatment before LPS stimulation	[11]	
HUVECs	0.1 - 5 μΜ	30-60 minutes pre-treatment before TNF-α stimulation	[11][12]	
Alzheimer's Model (Aβ microglia)	1 μΜ	30 minutes pre- treatment	[13]	-
In Vivo	LPS-induced Neuroinflammati on (Mouse)	1 mg/kg (i.v. or i.p.)	1 hour post-LPS injection	[1][14]
Thioglycollate- induced Peritonitis (Mouse)	10 mg/kg (s.c.)	N/A	[12]	
LPS-induced TNF-α Release (Rat)	30 mg/kg (p.o. or s.c.)	1 hour prior to LPS challenge	[12]	-

Experimental Protocols





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